2,6-Dichlorophenol
Overview
Description
Synthesis Analysis
The synthesis of 2,6-Dichlorophenol involves multiple stages, leading to the creation of intermediate compounds before obtaining the target molecule. For instance, the synthesis of (2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical involves a five-stage reaction sequence, yielding four new intermediate compounds. These compounds are characterized by their magnetic behavior and crystal structure, including EPR spectra and magnetic susceptibility measurements, indicating a propeller-like conformation and paramagnetic properties with weak antiferromagnetic interaction at low temperatures (Carilla et al., 1996).
Molecular Structure Analysis
The molecular structure of 2,6-Dichlorophenol derivatives has been extensively studied using various spectroscopic techniques. For example, a novel compound containing 2,6-Dichlorophenol was synthesized and its structure characterized by FT-IR, FT-Raman, and single-crystal X-ray diffraction, revealing a triclinic system with specific dimensions and two molecules in the unit cell. The crystal structure is stabilized through intramolecular hydrogen bonds and intermolecular interactions (Kumar et al., 2016).
Chemical Reactions and Properties
The reactivity of 2,6-Dichlorophenol includes its involvement in oxidation, nitrosation, and nitration reactions under specific conditions, such as UV irradiation in the presence of nitrate. These reactions are influenced by the pH and the presence of reactive species like HNO(2), leading to various reaction pathways and products (Vione et al., 2007).
Physical Properties Analysis
The physical properties of 2,6-Dichlorophenol, such as its crystallite size and melting temperature, have been modified through biofield energy treatment, demonstrating significant changes in its X-ray diffraction patterns, thermal properties, and spectral characteristics. These modifications suggest potential alterations in the reaction kinetics and properties of the compound (Trivedi et al., 2015).
Chemical Properties Analysis
The chemical properties of 2,6-Dichlorophenol, including its interaction with other molecules and surfaces, have been explored through theoretical studies and spectroscopic analysis. For instance, the adsorption of chlorophenol on the Cu(111) surface was studied to understand the catalyzed formation of dioxin compounds, highlighting the compound's ability to form weakly bonded configurations and dissociative modes on metal surfaces (Altarawneh et al., 2008).
Scientific Research Applications
Environmental Impact : It has been found that 2,6-dichlorophenol significantly decreases the efficiency of nitrogen removal in aerobic granular sludge systems, causing increased responses in soluble microbial products and extracellular polymeric substances (Li et al., 2016).
Analytical Chemistry : 2,6-Dichlorophenol-indophenol is used as an indicator in iodometric methods for determining various substances like iodine, chlorine, bromine, and copper (Svehla et al., 1963).
Pheromone Research : This compound is identified as a sex pheromone in ticks, particularly in the Lone Star Tick and American Dog Tick, influencing male behavior and attraction (Berger, 1972; Yoder et al., 2002).
Wine Industry : It is a cause of taints and off-flavours in commercial wines (Capone et al., 2010).
Wastewater Treatment : 2,6-Dichlorophenol can reduce sludge generation in sequence batch reactor systems, improving biological nutrient removal (Tian et al., 2009).
Spectroscopy : Molecular imprinting on SiO2/gold composites with Surface-Enhanced Raman Scattering (SERS) provides a sensitive method for determining 2,6-dichlorophenol (Wang et al., 2018).
Biofield Energy Treatment : This treatment reportedly improves the physical, thermal, and spectral properties of 2,6-dichlorophenol, potentially affecting its reactivity in pharmaceutical compounds (Trivedi et al., 2015).
Pollutant Degradation : Ferrate (VI) oxidation is an efficient method for degrading 2,6-dichlorophenol into non-toxic products (Dai et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,6-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLHYSJJBXSLMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O | |
Record name | 2,6-DICHLOROPHENOL | |
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Related CAS |
25511-62-0 | |
Record name | Phenol, 2,6-dichloro-, homopolymer | |
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DSSTOX Substance ID |
DTXSID2025004 | |
Record name | 2,6-Dichlorophenol | |
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Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,6-dichlorophenol is a white crystalline solid with a strong odor. Odor threshold concentration: 0.003 mg/L at 86 °F; 200 micrograms/liter at 68-72 °F. Taste threshold concentration: 0.0002 mg/L. (NTP, 1992), White solid; [Merck Index] Off-white crystalline solid; Insoluble in water; [MSDSonline] | |
Record name | 2,6-DICHLOROPHENOL | |
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Record name | 2,6-Dichlorophenol | |
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Boiling Point |
424 to 428 °F at 760 mmHg (NTP, 1992), 220 °C; 92 °C at 4 mm Hg | |
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Record name | 2,6-DICHLOROPHENOL | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, ethyl ether; soluble in benzene, petroleum ether, In water, 2.65X10+3 mg/l at 25 °C, In water, 1,900 mg/L at 25 °C | |
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Density |
1.653 g/cu cm at 20 °C | |
Record name | 2,6-DICHLOROPHENOL | |
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Vapor Pressure |
1 mmHg at 139.1 °F ; 5 mmHg at 189.7 °F; 10 mmHg at 213.8 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 1 mm Hg @ 59.5 °C; 10 mm Hg @ 101.0 °C; 40 mm Hg @ 131.6 °C; 100 mm Hg @ 154.6 °C; 400 mm Hg @ 197.7 °C; 760 mm Hg @ 220.0 °C, 0.033 mm Hg at 25 °C | |
Record name | 2,6-DICHLOROPHENOL | |
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Record name | 2,6-Dichlorophenol | |
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Record name | 2,6-DICHLOROPHENOL | |
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Mechanism of Action |
Chlorinated phenols ... Are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/, Chlorine atoms on the ortho-position weakened the activity of mono- and dichlorophenols as oxidative inhibitors. /Mono and dichlorophenols/ | |
Record name | 2,6-DICHLOROPHENOL | |
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Impurities |
... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |
Record name | 2,6-DICHLOROPHENOL | |
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Product Name |
2,6-Dichlorophenol | |
Color/Form |
White crystals from petroleum ether, Needles from petroleum ether | |
CAS RN |
87-65-0 | |
Record name | 2,6-DICHLOROPHENOL | |
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Melting Point |
154 to 156 °F (NTP, 1992), 68.5 °C | |
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Retrosynthesis Analysis
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